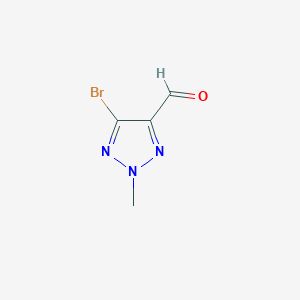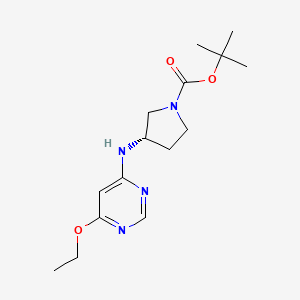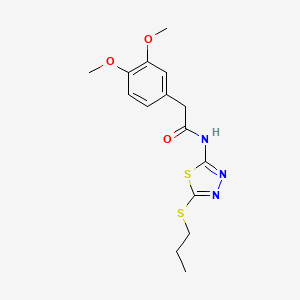
1-(2,3-二甲氧基苯基)-3-(2-羟基-2-甲基-4-(甲硫基)丁基)脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of urea derivatives has been a subject of interest due to their potential pharmacological properties. In the context of 1-(2,3-Dimethoxyphenyl)-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea, we can draw parallels from the synthesis methods described in the provided papers. For instance, the synthesis of 7-substituted 3-aryl-1,6-naphthyridine-2,7-diamines and related 2-ureas involves a multi-step process including alkylation, debenzylation, and amination, followed by selective cleavage of the N-acetamide group . Although the target molecule is not directly mentioned, the methods described could potentially be adapted for its synthesis by altering the starting materials and reaction conditions to fit the specific structural requirements of the target urea derivative.
Molecular Structure Analysis
The molecular structure and conformation of urea derivatives are crucial for their biological activity. The study of ureas derived from 3-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9α-amine provides insights into the conformational preferences of these molecules . They adopt a flattened chair-chair conformation, with the N-CH3 groups in an equatorial position. This information suggests that the molecular structure of 1-(2,3-Dimethoxyphenyl)-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea would also exhibit specific conformational characteristics that could influence its interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of urea derivatives is influenced by their functional groups and molecular structure. While the provided papers do not directly discuss the chemical reactions of the specific urea , they do provide a background on the reactivity of similar compounds. For example, the synthesis of 3-alkyl-1-(2-hydroxy-5,8-dimethoxy-1,2,3,4-tetrahydro-3-naphthalenyl)ureas involves the use of 3-amino-1,2,3,4-tetrahydronaphthalenes as precursors . This suggests that the target molecule may also undergo reactions typical of ureas, such as interactions with amines or isocyanates, which could be explored for further functionalization or modification of the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives, such as solubility, melting point, and stability, are important for their practical application. Although the papers do not provide specific data on the physical and chemical properties of 1-(2,3-Dimethoxyphenyl)-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea, they do offer a framework for predicting these properties based on the molecular structure. For instance, the presence of dimethoxy groups may affect the solubility and the overall polarity of the molecule . Additionally, the steric effects of the substituted alkyl group could influence the melting point and stability of the compound .
科学研究应用
合成与结构分析
- 探索了杂环脲的合成及其与铁(III)等金属形成配合物的能力,展示了在理解金属配位化学和设计新型金属有机框架中的潜在应用 (Ohkanda 等人,1993 年)。
- 通过氢键研究脲基嘧啶酮的二聚化,突出了开发超分子结构的潜力,这可能是分子机器或材料科学应用的基础 (Beijer 等人,1998 年)。
环境应用
- 对海洋环境中防污杀生物剂及其代谢产物的研究使用了相关的化学结构来了解这些化合物的环境影响和降解途径,为环境保护工作和更可持续的防污剂的开发做出了贡献 (Gatidou 等人,2005 年)。
化学反应和性质
- 在有机金属加成反应中使用相似的脲衍生物作为羰基双正离子当量,证明了这些化合物在合成有机化学中的多功能性,有可能导致新的合成方法 (Whipple & Reich,1991 年)。
- 研究杂环脲在络合下的展开,突出了这些分子在研究蛋白质折叠和错误折叠中的潜力,这对于理解阿尔茨海默病等疾病至关重要 (Corbin 等人,2001 年)。
属性
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4S/c1-15(19,8-9-22-4)10-16-14(18)17-11-6-5-7-12(20-2)13(11)21-3/h5-7,19H,8-10H2,1-4H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNMSTKINYRQSTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)(CNC(=O)NC1=C(C(=CC=C1)OC)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-[(Diethylamino)methyl]-6-hydroxy-2-(phenylmethylene)benzo[b]furan-3-one](/img/structure/B2552223.png)

![[3-(Triazol-2-yl)azetidin-1-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2552226.png)


![N-(2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide](/img/structure/B2552229.png)
![5-benzyl-7-(morpholine-4-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2552230.png)






![N-(2,2-Dimethylpropyl)-N-methyl-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2552242.png)